4-Amino-1-ethoxy-2-methylbutan-2-ol
Description
Significance of Multifunctional Organic Molecules in Chemical Research
Multifunctional organic molecules, which contain several distinct reactive sites, are fundamental to modern chemical research. Their complex structures allow for a wide range of applications, from the development of advanced materials in electronics and photonics to the creation of targeted drug delivery systems in medicine. bldpharm.com The ability to incorporate different functional groups into a single molecular framework enables chemists to fine-tune properties such as solubility, reactivity, and biocompatibility. evitachem.com This tailorability is crucial for designing molecules that can perform multiple tasks, such as simultaneously reporting on and modulating an electric field. bldpharm.com The study of how these molecules are constructed and how their functional groups interact is a key driver of innovation across scientific disciplines. bldpharm.comevitachem.com
Overview of Primary Amino Alcohols in Synthetic Methodologies
Amino alcohols are a vital class of organic compounds characterized by the presence of both an amine and an alcohol functional group. evitachem.com Specifically, primary amino alcohols are invaluable building blocks in organic synthesis. They are frequently used as chiral auxiliaries and as key intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals. evitachem.comsmolecule.com The synthesis of amino alcohols can be achieved through various methods, with one of the most common being the ring-opening of epoxides with amines. smolecule.com This method is often highly regioselective and stereospecific. Other synthetic routes include the reduction of α-amino ketones or the coupling of imines with carbonyl compounds. evitachem.com The versatility of amino alcohols makes them central to the construction of complex natural products and novel therapeutic agents.
Contextualizing Ethers within Complex Molecular Architectures
Ethers are a class of organic compounds defined by an oxygen atom connected to two alkyl or aryl groups. Their general lack of reactivity under many conditions makes them excellent solvents for a variety of chemical reactions, including those involving Grignard reagents. Despite their stability, ethers can participate in specific reactions, such as acid-catalyzed cleavage, which allows for their integration and subsequent modification within larger molecules. The Williamson ether synthesis, a reaction between an alkoxide and a primary alkyl halide, remains a cornerstone method for constructing the ether linkage and is widely used to build complex molecular architectures. The presence of an ether functional group can influence a molecule's polarity and hydrogen bonding capabilities, thereby affecting its physical and biological properties.
Research Landscape for Novel Amino-Ether-Alcohol Compounds
The development of novel compounds that combine the functionalities of amines, alcohols, and ethers is an active area of chemical research. These "amino-ether-alcohol" molecules offer a rich platform for creating compounds with unique properties and potential applications. Research into such structures often focuses on their synthesis and their potential as precursors for more complex targets. The exploration of amino alcohol derivatives continues to yield potent and selective agonists for biological receptors, highlighting the therapeutic potential of this molecular class. While the broader category of ether amino alcohols has been a subject of study for some time, specific examples like 4-Amino-1-ethoxy-2-methylbutan-2-ol represent the ongoing effort to create and characterize new chemical entities. The investigation of such compounds contributes to a deeper understanding of structure-activity relationships and expands the toolbox available to synthetic chemists.
Chemical Profile: this compound
This compound is a clear example of a multifunctional molecule, incorporating a primary amine (-NH2), a tertiary alcohol (-OH), and an ether (-O-) group. Its structure suggests a range of potential chemical behaviors based on the established reactivity of these individual functionalities.
| Property | Value |
| Molecular Formula | C8H19NO2 |
| Molecular Weight | 159.24 g/mol |
| Functional Groups | Primary Amine, Tertiary Alcohol, Ether |
The data in this table is based on the compound's chemical structure.
Potential Synthetic and Reactive Profile
The synthesis of this compound would likely involve a multi-step process combining standard organic reactions. The reactivity of the molecule is dictated by its three functional groups.
| Reaction Type | Potential Outcome | Reagents/Conditions |
| Oxidation | The primary amine could be oxidized. The tertiary alcohol is resistant to oxidation without C-C bond cleavage. | Oxidizing agents (e.g., KMnO4, CrO3) |
| Reduction | The functional groups are already in a reduced state. | N/A |
| Substitution | The amino group can act as a nucleophile in substitution reactions. | Alkyl halides, acyl chlorides |
| Ether Cleavage | The ether bond can be cleaved under harsh conditions. | Strong acids (e.g., HBr, HI) |
This table outlines potential reactions based on the functional groups present in this compound.
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-amino-1-ethoxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-3-10-6-7(2,9)4-5-8/h9H,3-6,8H2,1-2H3 |
InChI Key |
JAPMHMSDYNAQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(CCN)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways
Reactivity of the Primary Amine Functionality
The primary aliphatic amine group is characterized by the presence of a lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. byjus.com This is a key site of reactivity within the molecule.
The lone pair of electrons on the nitrogen atom of the primary amine enables it to act as a potent nucleophile. studymind.co.uk This allows it to participate in a variety of condensation and addition reactions.
Primary amines readily react with aldehydes and ketones in a reversible addition-elimination pathway to form imines, also known as Schiff bases. britannica.comyoutube.com This reaction is typically catalyzed by a weak acid. youtube.com The use of a strong acid is avoided as it would protonate the basic amine, rendering it non-nucleophilic. youtube.com
Another significant reaction is acylation, where the primary amine reacts with acyl chlorides or acid anhydrides. byjus.comwikipedia.org This nucleophilic substitution reaction results in the formation of a stable amide linkage. byjus.com The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. byjus.com
Furthermore, the primary amine can undergo nucleophilic substitution with alkyl halides to form secondary amines. However, this reaction can be difficult to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edumsu.edu
| Reaction Type | Reactant | Product | General Conditions |
| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | Weak acid catalyst (e.g., Acetic Acid), removal of water youtube.com |
| Acylation | Acyl Chloride | Amide | Pyridine or other non-nucleophilic base byjus.com |
| Alkylation | Alkyl Halide | Secondary Amine | Often results in a mixture of products msu.edu |
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent it from interfering with reactions at other sites in the molecule. This is achieved through the use of protecting groups.
A common strategy for protecting primary amines is the formation of a carbamate, such as a tert-butoxycarbonyl (Boc) group. masterorganicchemistry.comjk-sci.com The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com This protecting group is stable under a variety of conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.comjk-sci.com
Another widely used protecting group is the benzyloxycarbonyl (Cbz) group, which is introduced using benzyl (B1604629) chloroformate (CbzCl). The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.com
| Protecting Group | Protection Reagent | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.comjk-sci.com |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl | Base (e.g., Piperidine) nih.gov |
Reactivity of the Tertiary Hydroxyl Group
The tertiary alcohol in 4-Amino-1-ethoxy-2-methylbutan-2-ol is a significant functional group, though its reactivity can be more limited compared to primary or secondary alcohols due to steric hindrance.
The oxygen atom of the tertiary hydroxyl group possesses lone pairs of electrons, making it nucleophilic. msu.edu However, the steric bulk of the three alkyl substituents on the carbinol carbon hinders its ability to participate in Sₙ2 reactions. msu.edu
Despite this, the alcohol can be derivatized. For instance, it can be converted to a sulfonate ester, which is an excellent leaving group in subsequent substitution or elimination reactions. However, for tertiary alcohols, such substitution reactions are less common and often proceed via an Sₙ1 mechanism, which can be difficult to control. msu.edu Recent advances in photoredox catalysis have opened up new pathways for the functionalization of alcohols, including tertiary ones, by generating alkyl radicals under mild conditions. nih.gov
Tertiary alcohols are particularly susceptible to dehydration to form alkenes under acidic conditions. libretexts.orgbyjus.com The reaction proceeds through an E1 mechanism. libretexts.orgbyjus.com The first step involves the protonation of the hydroxyl group by a strong acid to form a good leaving group (water). libretexts.orgquora.com This is followed by the departure of the water molecule to generate a stable tertiary carbocation. Finally, a weak base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon to form the alkene. libretexts.org
The temperature required for the dehydration of tertiary alcohols is generally lower than that for secondary or primary alcohols, reflecting the stability of the tertiary carbocation intermediate. libretexts.orglibretexts.org Depending on the structure of the molecule, a mixture of alkene isomers may be formed, with the more substituted alkene typically being the major product according to Zaitsev's rule. scienceready.com.au
| Reaction | Mechanism | Key Intermediate | Conditions |
| Dehydration | E1 | Tertiary Carbocation | Strong acid (e.g., H₂SO₄, H₃PO₄), heat libretexts.orgbyjus.com |
Theoretical and Computational Studies of 4 Amino 1 Ethoxy 2 Methylbutan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods would be invaluable in elucidating the characteristics of 4-Amino-1-ethoxy-2-methylbutan-2-ol.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular and versatile computational method in quantum chemistry. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density.
For a molecule like this compound, DFT could be employed to predict a variety of properties, including:
Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra to identify characteristic vibrational modes.
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.
Reaction Mechanisms: Investigating the energy profiles of potential chemical reactions involving the amino and hydroxyl functional groups.
A typical DFT study would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVDZ) to solve the Kohn-Sham equations for the system.
Ab Initio Methods for Electronic Structure Elucidation
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. These methods are generally more computationally expensive than DFT but can offer higher accuracy for certain properties.
Key ab initio methods that could be applied to this compound include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a qualitative understanding of the electronic structure.
Møller-Plesset (MP) Perturbation Theory: This method improves upon Hartree-Fock by including electron correlation effects, leading to more accurate energy predictions.
Coupled Cluster (CC) Theory: Considered the "gold standard" in quantum chemistry, coupled-cluster methods provide highly accurate results for small to medium-sized molecules.
These methods would be instrumental in providing benchmark data for the electronic structure of this compound.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethoxy and aminobutyl chains in this compound suggests a complex conformational landscape.
Energetic Landscape and Preferred Conformations
Conformational analysis aims to identify the stable conformers (isomers that can be interconverted by rotation about single bonds) of a molecule and their relative energies. For this compound, this would involve systematically rotating the dihedral angles associated with the C-C and C-O single bonds and calculating the energy at each step.
The resulting potential energy surface would reveal the global minimum (the most stable conformation) and other local minima. These preferred conformations are stabilized by a combination of factors, including intramolecular hydrogen bonding between the amino and hydroxyl groups, and the minimization of steric hindrance.
Rotational Barriers and Flexibility
The energy barriers separating different conformers determine the molecule's flexibility. High rotational barriers would indicate rigid structures, while low barriers would suggest significant conformational freedom at room temperature. These barriers can be calculated using quantum chemical methods by identifying the transition state structures that connect adjacent minima on the potential energy surface.
Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of this compound. By simulating the motion of atoms over time, MD can explore the conformational space and identify the most frequently accessed conformations and the timescales of conformational changes.
Molecular Orbital Theory and Bonding Analysis
Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. An analysis of the molecular orbitals of this compound would provide a detailed picture of its chemical bonding.
The key aspects to be investigated would include:
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is likely to be localized on the lone pair of the nitrogen atom in the amino group.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for studying bonding, lone pairs, and intermolecular interactions. It transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, providing insights into hybridization and delocalization effects. For instance, NBO analysis could quantify the strength of any intramolecular hydrogen bonds.
HOMO-LUMO Interactions and Electron Density Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the atoms with lone pair electrons, which are the nitrogen of the amino group and the oxygen atoms of the ethoxy and hydroxyl groups. These electron-rich areas are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the antibonding orbitals of the carbon-oxygen and carbon-nitrogen bonds. Electrons often transition from the HOMO of one molecule to the LUMO of another during chemical reactions. ossila.com
The electron density distribution, a fundamental property derivable from computational calculations, would likely show a higher concentration of electrons around the electronegative nitrogen and oxygen atoms, and a lower density around the hydrogen atoms and the alkyl backbone. This uneven distribution is a key determinant of the molecule's polarity and its interaction with other polar molecules.
Table 1: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -9.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | 2.0 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 11.5 | Indicates high kinetic stability and low chemical reactivity. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a computational analysis.
Electrostatic Potential Mapping for Reactivity Prediction
Electrostatic potential (ESP) maps are valuable computational tools that visualize the charge distribution of a molecule and predict its reactive behavior. numberanalytics.comresearchgate.net These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).
In the case of this compound, an ESP map would be expected to show regions of negative potential (typically colored red or yellow) around the nitrogen atom of the amino group and the oxygen atoms of the ethoxy and hydroxyl groups. These areas represent the likely sites for electrophilic attack. mdpi.com Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amino and hydroxyl groups, indicating these as potential sites for nucleophilic interactions. mdpi.com The alkyl portions of the molecule would likely exhibit a relatively neutral potential.
Table 2: Predicted Electrostatic Potential (ESP) Values at Key Atomic Sites
| Atomic Site | Predicted ESP Value (kcal/mol) | Predicted Reactivity |
| Nitrogen (Amino Group) | -35 | High affinity for electrophiles |
| Oxygen (Hydroxyl Group) | -30 | High affinity for electrophiles |
| Oxygen (Ethoxy Group) | -25 | Moderate affinity for electrophiles |
| Hydrogen (Amino Group) | +20 | Susceptible to nucleophilic attack |
| Hydrogen (Hydroxyl Group) | +25 | Susceptible to nucleophilic attack |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a computational analysis.
Prediction of Spectroscopic Signatures using Computational Methods
Computational chemistry provides the means to predict the spectroscopic signatures of a molecule, such as its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for identifying and characterizing the compound.
Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. diva-portal.org For this compound, the predicted IR spectrum would show characteristic bands for its functional groups. For instance, a broad band in the 3200-3500 cm⁻¹ region would be expected due to the O-H stretching of the hydroxyl group, which is often broadened by hydrogen bonding. youtube.com The N-H stretching of the primary amine would likely appear as two bands in the 3300-3500 cm⁻¹ region. youtube.com C-O stretching vibrations for the ether and alcohol would be predicted in the 1000-1250 cm⁻¹ range. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can also predict the ¹H and ¹³C NMR spectra by calculating the chemical shifts of the nuclei in their specific electronic environments. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the ethoxy group, the methyl group, the methylene (B1212753) groups, and the amino and hydroxyl protons. The splitting patterns of these signals (singlets, doublets, triplets, etc.) would also be predictable based on the neighboring protons. Similarly, the ¹³C NMR spectrum would be predicted to show a unique signal for each carbon atom in a distinct chemical environment.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3400 (broad) | Stretching |
| N-H (Amine) | 3350, 3280 | Asymmetric & Symmetric Stretching |
| C-H (Alkyl) | 2850-2960 | Stretching |
| C-O (Ether & Alcohol) | 1150-1050 | Stretching |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a computational analysis.
Table 4: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₃ (at C2) | 1.1 | Singlet |
| -CH₂- (Ethoxy) | 3.4 | Quartet |
| -CH₃ (Ethoxy) | 1.2 | Triplet |
| -CH₂- (at C1) | 3.5 | Multiplet |
| -CH₂- (at C3) | 1.6 | Multiplet |
| -CH₂- (at C4) | 2.8 | Multiplet |
| -NH₂ | 1.5 (variable) | Singlet (broad) |
| -OH | 2.5 (variable) | Singlet (broad) |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a computational analysis.
Role in Advanced Organic Synthesis As a Building Block
Precursor in the Synthesis of Complex Amino-Ether Derivatives
The structure of 4-Amino-1-ethoxy-2-methylbutan-2-ol inherently lends itself to the synthesis of more elaborate amino-ether derivatives. The primary amine can be selectively functionalized in the presence of the tertiary alcohol, allowing for the introduction of a wide array of substituents. For instance, reaction with acyl chlorides or anhydrides would yield amides, while reductive amination with aldehydes or ketones would produce secondary or tertiary amines. These transformations would result in novel, more complex molecules that retain the core amino-ether scaffold.
However, specific examples of this compound being used as a precursor for such derivatives are not readily found in the current body of scientific literature. The potential for this compound to serve in this capacity remains largely theoretical.
Integration into Heterocyclic Ring Systems
Amino alcohols are well-established precursors for the synthesis of various heterocyclic ring systems, which are of immense importance in medicinal chemistry and materials science. Theoretically, this compound could be utilized in the construction of heterocycles such as oxazines or other related systems. For example, intramolecular cyclization, potentially acid-catalyzed, could in principle lead to the formation of a six-membered heterocyclic ring, although the steric hindrance of the tertiary alcohol might pose a significant challenge.
A thorough search of chemical databases and scientific journals did not yield any specific instances of this compound being used to form heterocyclic structures. The exploration of this potential application appears to be an open area for future research.
Chiral Building Block in Enantioselective Synthesis
The carbon atom at the 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. If resolved into its individual enantiomers, this chiral amino alcohol could serve as a valuable building block in enantioselective synthesis. Chiral amino alcohols are frequently employed as ligands for asymmetric catalysts or as starting materials for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The defined stereochemistry of the building block can be transferred to the target molecule, influencing its three-dimensional structure and, consequently, its biological activity.
While the potential for (R)- or (S)-4-Amino-1-ethoxy-2-methylbutan-2-ol to be a useful chiral building block is high, there is no published research demonstrating its application in enantioselective synthesis. The development of methods to resolve the racemic mixture and the subsequent use of the pure enantiomers in asymmetric reactions has not been reported.
Applications in Non-Polymeric Materials Chemistry (e.g., as a linker or scaffold)
The bifunctional nature of this compound suggests its potential use as a linker or scaffold in non-polymeric materials chemistry. The amine and hydroxyl groups could be used to connect different molecular fragments, leading to the formation of well-defined, discrete molecular architectures. For example, the amine could be attached to a solid support or a nanoparticle, while the hydroxyl group could be modified to interact with other components of a system. The ethoxy group and the methylated carbon chain would influence the spacing and conformational flexibility of the resulting material.
As with the other potential applications, there is a lack of specific research demonstrating the use of this compound in this capacity. The design and synthesis of novel non-polymeric materials based on this scaffold remains a theoretical possibility awaiting experimental validation.
Compound Data
| Property | Value | Source |
| Compound Name | This compound | |
| CAS Number | 1520926-34-4 | bldpharm.com |
| Molecular Formula | C7H17NO2 | |
| Molecular Weight | 147.22 g/mol | bldpharm.com |
| MDL Number | MFCD23933376 | bldpharm.com |
Advanced Analytical Techniques in Chemical Research
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific substance. The choice between methods like GC-MS and HPLC depends largely on the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For aminobutanol (B45853) derivatives, this method can provide both qualitative and quantitative information. A 2019 process development report for (R)-3-aminobutan-1-ol demonstrated the use of GC-MS to confirm purity. vcu.edu The mass spectrum for this related compound was consistent with reference material, showing a characteristic fragmentation pattern, notably a dominant [M-H₂O] fragment. vcu.edu For 4-Amino-1-ethoxy-2-methylbutan-2-ol, one would expect to see a unique fragmentation pattern corresponding to its specific structure, but such data is not published.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. A study on the determination of a generic aminobutanol demonstrated an HPLC method based on a charge transfer reaction. nih.gov This method allowed for quantification with a limit of 0.01 g/L and showed good linearity. nih.gov For chiral compounds like many aminobutanol derivatives, specialized chiral HPLC methods are often developed to separate enantiomers, as was done for (R)-3-aminobutanol. vcu.edugoogle.com The development of a validated HPLC method for this compound would be a critical step in its chemical research, but this has not been documented.
Development and Validation of Analytical Methods
The development and validation of any new analytical method is a rigorous process. It involves establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, in the HPLC method for aminobutanol, the method's accuracy was confirmed with spiked recoveries between 98.3% and 103.6%. nih.gov Validation ensures that the analytical method is reliable and reproducible for its intended purpose.
Spectroscopic Characterization Techniques for Structure Elucidation
Spectroscopic techniques are indispensable for determining the precise molecular structure of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For example, the ¹H NMR spectrum of (R)-3-benzyloxyamidobutanol, an intermediate in the synthesis of an aminobutanol, showed distinct signals that could be assigned to the different protons in the molecule. google.com A full NMR analysis of this compound would involve assigning all proton and carbon signals, potentially supported by 2D experiments like COSY and HSQC to establish connectivity. However, no such spectra are available in the public domain.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Hypothetical | Hypothetical | Hypothetical | -CH₃ (methyl on C2) |
| Hypothetical | Hypothetical | Hypothetical | -CH₂-NH₂ |
| Hypothetical | Hypothetical | Hypothetical | -CH₂-CH₂-NH₂ |
| Hypothetical | Hypothetical | Hypothetical | -O-CH₂-CH₃ |
| Hypothetical | Hypothetical | Hypothetical | -CH₂-O- |
| Hypothetical | Hypothetical | Hypothetical | -O-CH₂-CH₃ |
| Hypothetical | Hypothetical | Hypothetical | -OH |
| Hypothetical | Hypothetical | Hypothetical | -NH₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. A typical IR spectrum for an amino alcohol would show characteristic peaks for O-H (alcohol) and N-H (amine) stretching, usually in the range of 3200-3600 cm⁻¹. C-H, C-O, and C-N stretching vibrations would also be present at lower wavenumbers. For example, the synthesis of dl-2-amino-1-butanol reported an infrared spectrum with peaks at 3300 cm⁻¹ and 1650 cm⁻¹, corresponding to the amine functional group. google.com A definitive IR spectrum for this compound has not been published.
Hypothetical IR Data for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group |
| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |
| 3350-3250 | Medium | N-H stretch (amine) |
| 2970-2850 | Strong | C-H stretch (alkane) |
| 1650-1580 | Medium | N-H bend (amine) |
| 1150-1050 | Strong | C-O stretch (ether & alcohol) |
| 1250-1020 | Medium | C-N stretch (amine) |
Mass Spectrometry for Molecular Formula Validation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to validate its molecular formula, C₈H₁₉NO₂. The exact mass of the molecular ion would be compared to the theoretically calculated mass, providing a high degree of confidence in the compound's elemental composition.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. While specific experimental data for this compound is not available, general fragmentation patterns for amino alcohols can be predicted. nih.govlibretexts.org The molecule would likely undergo alpha-cleavage, a characteristic fragmentation pathway for both alcohols and amines. youtube.com This would involve the cleavage of bonds adjacent to the carbon atoms bearing the hydroxyl and amino groups.
Predicted Fragmentation Pathways:
Cleavage adjacent to the hydroxyl group: Loss of a propylamino radical or an ethyl radical from the tertiary alcohol center.
Cleavage adjacent to the amino group: Loss of an ethoxy-methyl-propanol radical.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols. libretexts.org
Loss of the ethoxy group: Cleavage of the C-O bond of the ether linkage.
A detailed analysis of the mass-to-charge ratios (m/z) of the resulting fragment ions in the mass spectrum would allow for the piecing together of the molecule's structure.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov For a chiral molecule like this compound, which contains a stereocenter at the carbon atom bonded to the hydroxyl group, single-crystal X-ray diffraction would be the definitive method to establish its absolute configuration (R or S). researchgate.net
To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern of spots is collected and analyzed. The positions and intensities of these spots are used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. This allows for the unambiguous assignment of the stereochemistry at the chiral center.
While the synthesis and crystallographic analysis of various chiral amino alcohols have been reported in the literature, specific crystallographic data for this compound is not currently published. nih.gov
Elemental Analysis in Compound Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₈H₁₉NO₂), elemental analysis would be performed to experimentally verify its elemental composition.
The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic masses of its constituent elements.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 60.34 |
| Hydrogen | H | 1.008 | 19 | 19.152 | 12.03 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.80 |
| Oxygen | O | 16.00 | 2 | 32.00 | 20.09 |
| Total | 159.24 | 100.00 |
An experimental analysis of a pure sample of the compound would yield percentage values for C, H, N, and O. These experimental values would then be compared to the theoretical values in Table 1. A close agreement between the experimental and theoretical percentages would provide strong evidence for the compound's purity and affirm its molecular formula. While a crucial step in the characterization of any new compound, specific published reports of the elemental analysis of this compound are not available.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of amino alcohols is a cornerstone of organic chemistry, with continuous efforts to improve efficiency, stereoselectivity, and environmental friendliness. For 4-Amino-1-ethoxy-2-methylbutan-2-ol, future research could focus on developing novel synthetic pathways that offer advantages over classical methods.
One promising avenue is the exploration of asymmetric synthesis to produce enantiomerically pure forms of the compound. Chiral amino alcohols are highly valuable as building blocks in pharmaceutical synthesis and as ligands in asymmetric catalysis. nih.govdiva-portal.org Methods such as the Sharpless asymmetric aminohydroxylation or the use of chiral auxiliaries could be adapted for the synthesis of specific stereoisomers of this compound. diva-portal.org
Furthermore, the development of multi-component reactions (MCRs) offers a streamlined approach to the synthesis. MCRs, such as the Petasis borono-Mannich reaction, allow for the construction of complex molecules like amino alcohols in a single step from simple precursors, enhancing atom economy and reducing waste. chemrxiv.org Investigating MCRs for the synthesis of this compound could lead to more efficient and scalable production.
Additionally, exploring biocatalysis presents a green and highly selective alternative. Engineered enzymes, such as amine dehydrogenases or transaminases, could potentially be used for the asymmetric synthesis of this amino alcohol under mild reaction conditions. nih.govacs.org
Table 1: Potential Novel Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Asymmetric Synthesis | Access to enantiomerically pure forms, high value for pharmaceutical and catalytic applications. | Sharpless aminohydroxylation, chiral auxiliaries, organocatalysis. nih.govdiva-portal.orgdiva-portal.org |
| Multi-Component Reactions | Increased efficiency, atom economy, and reduced waste through one-pot synthesis. | Petasis borono-Mannich reaction, Ugi reaction. chemrxiv.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Engineered amine dehydrogenases, transaminases. nih.govacs.org |
Exploration of Catalytic Applications of its Derivatives
Amino alcohols and their derivatives are widely recognized for their utility as catalysts and ligands in a variety of chemical transformations. The bifunctional nature of this compound, possessing both a Lewis basic amine and a Brønsted acidic/hydrogen-bond donating alcohol, makes its derivatives promising candidates for catalysis.
Future research could focus on synthesizing a library of derivatives, for instance, by N-alkylation or O-alkylation, and screening their catalytic activity. nih.gov These derivatives could be explored as organocatalysts for reactions such as aldol (B89426) condensations, Michael additions, and Diels-Alder reactions. researchgate.net The stereoelectronic environment around the nitrogen and oxygen atoms can be fine-tuned to achieve high levels of stereocontrol in these transformations.
Moreover, derivatives of this compound could serve as chiral ligands for transition metal catalysts. The formation of metal complexes with metals like ruthenium, rhodium, or copper could lead to highly efficient and enantioselective catalysts for hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. acs.orgalfa-chemistry.comnih.gov The ethoxy group in the parent molecule could also play a role in modulating the solubility and stability of such catalysts.
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry offers a powerful tool to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide valuable insights into its reactivity and potential applications.
Density Functional Theory (DFT) calculations could be employed to model the transition states of reactions involving this compound or its derivatives. chemrxiv.orgcdnsciencepub.com This can help in understanding the mechanism of potential catalytic cycles and in predicting the stereochemical outcome of asymmetric reactions. For instance, modeling the interaction of a chiral derivative with a substrate could elucidate the origins of enantioselectivity. acs.org
Molecular dynamics simulations could also be used to study the conformational landscape of this compound and its derivatives. This is particularly relevant for understanding its role in supramolecular chemistry and its interactions with biological macromolecules.
Investigation of its Role in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org The ability of this compound to participate in hydrogen bonding through its amine and hydroxyl groups makes it an interesting candidate for the construction of supramolecular assemblies.
Future research could investigate the self-assembly of this molecule in different solvents and its ability to form ordered structures such as gels or liquid crystals. The interplay between the hydrogen bonding of the amino alcohol moiety and the hydrophobic interactions of the ethoxy and methyl groups could lead to novel materials with interesting properties.
Furthermore, the chiral variants of this compound could be explored as chiral selectors in separation science or as building blocks for chiral molecular recognition systems. mdpi.com Its ability to form diastereomeric complexes with other chiral molecules through non-covalent interactions could be harnessed for enantioselective sensing or separation.
Green Chemistry Approaches to the Synthesis and Derivatization
The principles of green chemistry are increasingly important in modern chemical research and industry. Future investigations into this compound should prioritize environmentally benign methods for its synthesis and derivatization.
This includes the use of renewable starting materials and energy-efficient reaction conditions . For instance, synthetic routes starting from bio-based feedstocks would enhance the sustainability profile of the compound.
The use of greener solvents , such as water or supercritical fluids, should be explored. rsc.orguv.es The development of heterogeneous catalysts derived from or incorporating this compound would also align with green chemistry principles, as these catalysts can be easily separated and recycled. scirp.org An atom-economical approach, such as the direct transformation of amino alcohols into other valuable compounds with minimal waste, represents another important green chemistry avenue. nih.gov
Table 2: Green Chemistry Considerations for this compound
| Green Chemistry Principle | Application to this compound |
| Use of Renewable Feedstocks | Exploring synthetic routes from bio-based sources. |
| Safer Solvents and Auxiliaries | Utilizing water or other environmentally benign solvents. rsc.orguv.es |
| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |
| Catalysis | Employing recyclable heterogeneous catalysts or highly efficient organocatalysts. scirp.org |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
